Pyrazosulfuron-ethyl

Catalog No.
S580327
CAS No.
93697-74-6
M.F
C14H18N6O7S
M. Wt
414.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazosulfuron-ethyl

CAS Number

93697-74-6

Product Name

Pyrazosulfuron-ethyl

IUPAC Name

ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate

Molecular Formula

C14H18N6O7S

Molecular Weight

414.40 g/mol

InChI

InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22)

InChI Key

BGNQYGRXEXDAIQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Solubility

3.50e-05 M

Synonyms

ethyl 5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylate, pyrazosulfuron-ethyl

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Herbicidal Activity and Mode of Action

Pyrazosulfuron-ethyl is a selective herbicide belonging to the sulfonylurea class, widely used for controlling broadleaf and grassy weeds in various crops, including rice, soybeans, and vegetables []. Its herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants []. This inhibition disrupts essential protein synthesis, ultimately leading to weed cell death [].

Environmental Fate and Persistence

Research on the environmental fate of pyrazosulfuron-ethyl focuses on its persistence in soil and water. Studies have shown that its persistence varies depending on environmental factors like pH and microbial activity [, ]. In general, pyrazosulfuron-ethyl exhibits higher degradation rates in acidic conditions compared to neutral or alkaline environments []. Additionally, soil microbial communities play a role in its degradation, with some bacterial species exhibiting the ability to adapt and tolerate the herbicide [].

Impact on Non-target Organisms

Pyrazosulfuron-ethyl is considered to have low toxicity to aquatic life and non-target organisms compared to other herbicides []. However, research suggests that it can impact soil microbial communities, potentially affecting nutrient cycling and soil health []. Further research is needed to fully understand the long-term ecological effects of pyrazosulfuron-ethyl application.

Areas of Ongoing Research

Current research on pyrazosulfuron-ethyl delves into various areas, including:

  • Development of herbicide resistance: Understanding how weeds develop resistance to pyrazosulfuron-ethyl is crucial for developing effective weed management strategies.
  • Environmental impact assessment: Continuously studying the long-term effects of pyrazosulfuron-ethyl on soil ecosystems and non-target organisms is essential for ensuring its safe and sustainable use [].
  • Improving application methods: Researching and developing efficient and environmentally friendly application methods can minimize potential environmental risks associated with pyrazosulfuron-ethyl use.

Pyrazosulfuron-ethyl is a selective systemic herbicide primarily used in agriculture to control various broadleaf and grassy weeds. It functions by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This mechanism of action leads to the disruption of protein synthesis, ultimately resulting in the death of the target plants. Pyrazosulfuron-ethyl is particularly effective in rice cultivation, where it has been widely adopted due to its efficacy and safety profile for non-target species .

Pyrazosulfuron-ethyl acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible weeds []. This enzyme plays a vital role in the biosynthesis of essential branched-chain amino acids, valine, and isoleucine []. Inhibition of ALS disrupts protein synthesis and ultimately leads to cell death in targeted weeds [].

Decomposition

The exact decomposition pathway of pyrazosulfuron-ethyl in the environment remains under investigation. However, studies suggest it degrades primarily through microbial activity in the soil [].

Physical and Chemical Properties

  • Melting Point: 182-184 °C []
  • Solubility: Slightly soluble in water (0.5 mg/L) []
  • Stability: Stable under acidic and neutral conditions, but decomposes under alkaline conditions []
  • Skin and eye irritation []
  • Inhalation hazards []
  • Potential environmental toxicity to non-target plants and aquatic organisms []

The primary chemical reaction of pyrazosulfuron-ethyl involves its interaction with acetolactate synthase. The inhibition of this enzyme prevents the conversion of pyruvate and acetoacetate into acetolactate, a precursor for essential amino acids such as valine, leucine, and isoleucine. The general reaction can be summarized as follows:

Pyrazosulfuron ethyl+Acetolactate SynthaseInhibition of Amino Acid Biosynthesis\text{Pyrazosulfuron ethyl}+\text{Acetolactate Synthase}\rightarrow \text{Inhibition of Amino Acid Biosynthesis}

Additionally, studies have shown that pyrazosulfuron-ethyl undergoes photochemical degradation in aqueous solutions, leading to various degradation products that may also exhibit biological activity .

Research indicates that pyrazosulfuron-ethyl possesses significant biological activity beyond its herbicidal effects. For instance, it has been shown to induce immunotoxicity and neurobehavioral changes in zebrafish larvae, suggesting potential risks to aquatic organisms . Furthermore, its degradation products have raised concerns regarding genotoxicity and cytotoxicity in various biological systems . These findings highlight the need for careful assessment of both the compound and its metabolites in environmental contexts.

The synthesis of pyrazosulfuron-ethyl typically involves several steps starting from readily available precursors. A common synthetic route includes:

  • Formation of Pyrazole Ring: This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Sulfonyl Group: The incorporation of a sulfonyl moiety is achieved through sulfonation reactions.
  • Esterification: Finally, the ethyl ester is formed by reacting the acid with ethanol under acidic conditions.
Starting MaterialsPyrazole IntermediateSulfonyl DerivativePyrazosulfuron ethyl\text{Starting Materials}\rightarrow \text{Pyrazole Intermediate}\rightarrow \text{Sulfonyl Derivative}\rightarrow \text{Pyrazosulfuron ethyl}

Pyrazosulfuron-ethyl is primarily applied in agricultural settings as a herbicide. Its main applications include:

  • Rice Cultivation: Effective against a wide range of weeds while being safe for rice plants.
  • Soil Treatment: Enhances weed control efficiency when applied as a soil treatment.
  • Research Tool: Used in studies investigating herbicide resistance and plant metabolic pathways.

Interaction studies have focused on the behavior of pyrazosulfuron-ethyl in various environments. Key findings include:

  • Sorption Characteristics: The compound exhibits varying sorption potentials depending on soil type and amendments like biochar, which can enhance its retention and efficacy .
  • Degradation Pathways: Understanding its degradation mechanisms helps assess its persistence and potential ecological impact .

Several compounds share similar properties or mechanisms with pyrazosulfuron-ethyl. Notable examples include:

Compound NameMechanism of ActionUnique Features
SulfentrazoneInhibits photosynthesisBroad-spectrum herbicide
ImazapyrInhibits acetolactate synthaseSystemic herbicide used for perennial weeds
Quizalofop-P-ethylInhibits fatty acid synthesisSelective for grassy weeds

Uniqueness: Pyrazosulfuron-ethyl is distinguished by its specific action on acetolactate synthase, making it particularly effective for rice crops while minimizing harm to non-target species.

XLogP3

0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

414.09576811 g/mol

Monoisotopic Mass

414.09576811 g/mol

Heavy Atom Count

28

LogP

1.3 (LogP)

Melting Point

181.5 °C

UNII

3K2T2626KI

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Pictograms

Irritant

Irritant

Other CAS

93697-74-6

Wikipedia

Pyrazosulfuron-ethyl

Dates

Modify: 2023-08-15

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